benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a thiazole ring, and a pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the condensation of the thiazole and pyrimidine rings under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted indole and thiazole compounds .
Scientific Research Applications
Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-benzyl-2-(4-isopropylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-2-(2,5-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its indole-thiazole-pyrimidine framework sets it apart from other similar compounds, making it a valuable target for research and development .
Biological Activity
Benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 608119-98-8) is a complex organic compound that belongs to a class of thiazole-containing derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H21N3O4S2 with a molecular weight of 527.6 g/mol. The structure features multiple pharmacophoric elements that contribute to its biological activity, particularly the thiazole and indole moieties.
Property | Value |
---|---|
CAS Number | 608119-98-8 |
Molecular Formula | C28H21N3O4S2 |
Molecular Weight | 527.6 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. A notable study indicated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key proteins involved in cell proliferation.
For instance, a derivative with a similar structure demonstrated micromolar inhibitory activity against HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells. This inhibition led to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research has shown that similar compounds exhibit activity against both bacterial and fungal strains. For example, studies have reported that thiazole-containing compounds can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values in the range of 3.92–4.23 mM .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests their potential use in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various thiazole derivatives on human cancer cell lines, it was found that the compound under investigation significantly reduced cell viability at concentrations as low as 10 µM, indicating its potent anticancer activity.
- Antimicrobial Screening : Compounds structurally similar to benzyl (2Z)-7-methyl... were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity with MIC values comparable to conventional antibiotics.
The biological activities of benzyl (2Z)-7-methyl... are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It is hypothesized that this compound could act on receptors involved in inflammatory responses, leading to reduced inflammation.
Properties
Molecular Formula |
C28H21N3O4S2 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
benzyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21N3O4S2/c1-16-21(27(34)35-15-17-9-4-3-5-10-17)23(20-13-8-14-36-20)31-26(33)24(37-28(31)29-16)22-18-11-6-7-12-19(18)30(2)25(22)32/h3-14,23H,15H2,1-2H3/b24-22- |
InChI Key |
JJFFNJXSLPPGTH-GYHWCHFESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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